N-[Tris(hydroxymethyl)methyl]acrylamide (THMA), also known as NAT or Tris-acrylamide, is a highly functionalized hydrophilic monomer distinguished by its bulky tris(hydroxymethyl)methyl group. In industrial and biomedical procurement, it is primarily valued for its ability to introduce dense, multi-hydroxyl functionality into polymer networks, hydrogels, and surface coatings[1]. Unlike standard acrylamides, THMA provides a distinct balance of robust Michael addition reactivity, high aqueous solubility as a monomer, and the capacity to form dense intra- and intermolecular hydrogen bond networks. These properties make it a critical precursor for manufacturing non-fouling surfaces, high-cohesion structural hydrogels, and biocompatible delivery vehicles where dimensional stability and low toxicity are paramount [2].
Substituting THMA with simpler hydrophilic monomers like Acrylamide (AAm) or N-hydroxyethyl acrylamide (HEAA) fundamentally alters the hydrogen-bonding dynamics and mechanical stability of the resulting polymer[1]. While HEAA contains a single hydroxyl group that primarily interacts with bulk water, the three hydroxyl groups of THMA engage in extensive intramolecular hydrogen bonding. This distinct architecture shields the polymer backbone, drastically reducing the excessive swelling typically seen in standard polyacrylamide networks and preventing the embrittlement that occurs upon ambient drying [2]. Furthermore, in post-polymerization surface modifications, substituting THMA with mono-hydroxyl acrylamides fails to deliver the same density of functional groups per Michael addition site, significantly reducing the efficacy of the material in applications like nucleic acid condensation or antiprotein fouling .
When selecting hydroxylated acrylamides, buyers often assume that more hydroxyl groups linearly increase a linear polymer's hydrophilicity. However, comparative studies reveal that linear poly(N-[tris(hydroxymethyl)methyl]acrylamide) (PTrisAAm) actually exhibits lower relative hydrophilicity in aqueous solution compared to poly(2-hydroxyethyl acrylamide) (PHEAAm) [1]. This counterintuitive behavior occurs because the three hydroxyl groups in the THMA repeating unit engage in dense intramolecular hydrogen bonding, which shields the polymer backbone and reduces hydrogen bonding with bulk water.
| Evidence Dimension | Intramolecular hydrogen bonding and relative hydrophilicity |
| Target Compound Data | High intramolecular hydrogen bonding; lower relative hydrophilicity in linear form |
| Comparator Or Baseline | Poly(2-hydroxyethyl acrylamide) (PHEAAm) |
| Quantified Difference | PHEAAm exhibits higher relative hydrophilicity than PTrisAAm due to less intramolecular shielding |
| Conditions | Aqueous solution of linear hydroxylated poly(acrylamides) |
Procurement teams designing highly water-soluble linear polymers may prefer HEAA, whereas THMA is optimal when dense intramolecular cohesion and shielded backbones are required.
In the formulation of flexible hydrogels, standard polyacrylamide (PAM) suffers from excessive water uptake and poor long-term cohesion. Incorporating THMA into the polymer network (e.g., P(THMA-AM)) fundamentally changes the swelling behavior due to the superior cross-linking density and cohesive hydrogen-bonding matrix provided by the tris(hydroxymethyl) groups. In comparative 24-hour submersion tests, THMA-composite hydrogels exhibited a restricted swelling ratio of 183%, whereas baseline PAM hydrogels expanded by a staggering 352%[1]. Furthermore, after 15 days in ambient conditions, THMA-containing gels retained flexibility, while PAM gels became completely rigid.
| Evidence Dimension | Hydrogel Swelling Ratio (24 h submersion) |
| Target Compound Data | 183% swelling ratio (P(THMA-AM) composite) |
| Comparator Or Baseline | 352% swelling ratio (Standard PAM) |
| Quantified Difference | 48% reduction in excessive swelling compared to baseline PAM |
| Conditions | 24 h submersion in water; ambient drying for 15 days |
Essential for manufacturing wearable sensors and flexible electronics where dimensional stability and resistance to ambient drying are critical performance metrics.
THMA serves as an exceptionally efficient Michael acceptor for modifying amine-rich polymers, such as polyethylenimine (PEI), to improve biocompatibility and functional density. When PEI (25k) is treated with THMA via Michael addition to form PTn derivatives, the resulting polymer effectively condenses nucleic acids into nanosized particles with significantly lower cytotoxicity than unmodified PEI. Crucially, the transfection efficiency of the THMA-modified PEI/DNA complexes was shown to be 29-fold higher than that of baseline PEI25k in serum-containing media .
| Evidence Dimension | In vitro Transfection Efficiency |
| Target Compound Data | 29-fold increase (THMA-modified PEI) |
| Comparator Or Baseline | Unmodified PEI25k |
| Quantified Difference | 29x higher transfection efficiency in serum-containing medium |
| Conditions | HeLa cells in serum-containing medium |
Demonstrates THMA's value as a high-yield modifying agent for upgrading the performance and safety profiles of legacy cationic polymers in biomedical procurement.
Because THMA suppresses excessive swelling and prevents polymer embrittlement upon drying, it is the optimal monomer choice for hydrogel-based wearable sensors that require long-term dimensional stability and flexibility in ambient conditions [1].
The dense intramolecular hydrogen bonding and shielded polymer backbone provided by THMA make it highly effective for creating biocompatible, non-fouling surfaces that resist non-specific protein adsorption in medical devices [2].
THMA's strong reactivity as a Michael acceptor allows for the facile modification of amine-rich polymers like PEI, drastically reducing their cytotoxicity and increasing transfection efficiency by up to 29-fold in serum-containing media.
The high density of hydroxyl groups per monomer unit provides abundant sites for downstream functionalization or ligand attachment, making THMA an excellent precursor for hydrophilic chromatography supports [2].
Irritant